1-Chloro-4,5-dimethyl-2-nitrobenzene

Vue d'ensemble

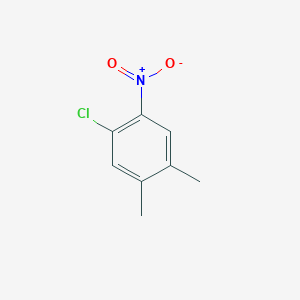

Description

1-Chloro-4,5-dimethyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

1-Chloro-4,5-dimethyl-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

1-Chloro-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.

Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by nucleophiles in the presence of strong bases or under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, iron, hydrochloric acid, and various nucleophiles. Major products formed from these reactions include substituted aromatic compounds with different functional groups.

Applications De Recherche Scientifique

Scientific Research Applications

1-Chloro-4,5-dimethyl-2-nitrobenzene serves as an intermediate in synthesizing complex organic molecules and studying reaction mechanisms within chemistry. It can also be used in the development of pharmaceuticals and biochemical studies to understand how nitroaromatic compounds interact with biological systems within biology and medicine. Additionally, it is used in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound is involved in various chemical reactions:

- Electrophilic Aromatic Substitution The nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.

- Reduction The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

- Nucleophilic Aromatic Substitution The chlorine atom can be substituted by nucleophiles in the presence of strong bases or under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, iron, hydrochloric acid, and various nucleophiles, yielding substituted aromatic compounds with different functional groups.

This compound (CDMN) has significant biological activity and implications for environmental health.

Overview of Biological Activities :

- Toxicity: CDMN can induce cytotoxic effects, leading to oxidative stress and affecting cell viability and function.

- Mutagenicity and Carcinogenicity: CDMN may possess weak mutagenic properties, raising concerns about potential carcinogenic effects.

- Environmental Impact: CDMN is a persistent pollutant found in industrial waste and aquatic environments, posing risks to wildlife and human health through bioaccumulation.

CDMN's biological activity is mediated through interactions with cellular components:

- Enzymatic Interactions: CDMN can act as a substrate for cytochrome P450 enzymes, forming reactive metabolites that can damage DNA and proteins.

- Oxidative Stress Induction: Exposure to CDMN is associated with increased levels of reactive oxygen species (ROS), resulting in cellular damage and altered gene expression related to antioxidant defenses.

Mécanisme D'action

The mechanism of action of 1-chloro-4,5-dimethyl-2-nitrobenzene involves its interactions with various molecular targets. In electrophilic aromatic substitution reactions, the nitro group deactivates the benzene ring, making it less reactive towards electrophiles. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical reactions .

Comparaison Avec Des Composés Similaires

1-Chloro-4,5-dimethyl-2-nitrobenzene can be compared with other nitrobenzene derivatives such as 1-chloro-2,4-dinitrobenzene and 1-chloro-4-nitrobenzene. These compounds share similar structural features but differ in the number and position of nitro groups, which influence their reactivity and applications .

Similar compounds include:

- 1-Chloro-2,4-dinitrobenzene

- 1-Chloro-4-nitrobenzene

- 1,2-Dichloro-4-methyl-5-nitrobenzene

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Activité Biologique

1-Chloro-4,5-dimethyl-2-nitrobenzene (CDMN) is a chlorinated nitroaromatic compound with significant biological activity and implications for environmental health. This article synthesizes various research findings on the biological effects, mechanisms of action, and potential applications of CDMN.

- Chemical Formula : C₈H₈ClNO₂

- Molecular Weight : 185.05 g/mol

- Structure : Contains a nitro group (-NO₂) and a chlorine atom (-Cl) attached to a benzene ring with two methyl groups at positions 4 and 5.

Biological Activity Overview

CDMN exhibits a range of biological activities that can impact human health and environmental systems. Key areas of interest include:

- Toxicity : CDMN has been shown to induce cytotoxic effects in various cell lines. Studies indicate that exposure can lead to oxidative stress, affecting cell viability and function .

- Mutagenicity and Carcinogenicity : There is evidence suggesting that CDMN may possess weak mutagenic properties, which raises concerns regarding its potential carcinogenic effects .

- Environmental Impact : As a persistent pollutant, CDMN is found in industrial waste and has been detected in aquatic environments, posing risks to wildlife and human health through bioaccumulation .

The biological activity of CDMN is primarily mediated through its interaction with cellular components:

- Enzymatic Interactions : CDMN can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive metabolites that can damage cellular macromolecules such as DNA and proteins .

- Oxidative Stress Induction : Exposure to CDMN has been associated with increased levels of reactive oxygen species (ROS), which can result in cellular damage and altered gene expression related to antioxidant defenses .

Case Study 1: Cytotoxic Effects on Hepatocytes

A study investigated the cytotoxic effects of CDMN on rat hepatocyte cultures. Results indicated that at concentrations above 50 µM, CDMN significantly reduced cell viability and increased markers of oxidative stress. The study concluded that the toxic effects were dose-dependent and linked to the generation of ROS.

Case Study 2: Mutagenicity Testing

In another study, the mutagenic potential of CDMN was assessed using the Ames test. The results showed weak mutagenic activity in Salmonella typhimurium strains, particularly in the presence of metabolic activation systems. This suggests that while CDMN may not be highly mutagenic, it could pose risks under certain conditions .

Summary of Research Findings

Propriétés

IUPAC Name |

1-chloro-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLKPHVGBPBMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339375 | |

| Record name | 1-Chloro-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52753-43-2 | |

| Record name | 1-Chloro-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.